Boc-Dap(Boc)-OH.DCHA

描述

BenchChem offers high-quality Boc-Dap(Boc)-OH.DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Dap(Boc)-OH.DCHA including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWKLGZKZRIVIE-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584987 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201472-68-6 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(tert-butoxycarbonyl)amino]-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Boc-Dap(Boc)-OH.DCHA: A Cornerstone for Advanced Peptide Synthesis and Drug Discovery

This guide provides an in-depth technical overview of Nα,Nβ-bis(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid dicyclohexylammonium salt, commonly known as Boc-Dap(Boc)-OH.DCHA. As a pivotal building block in synthetic chemistry, this pseudopeptidic precursor offers researchers and drug development professionals a versatile platform for constructing complex peptides and novel therapeutic agents. This document delineates its chemical architecture, physicochemical characteristics, and proven applications, underpinned by established experimental insights and protocols.

Foundational Understanding: The Chemical Identity of Boc-Dap(Boc)-OH.DCHA

Boc-Dap(Boc)-OH.DCHA is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Both the alpha (α) and beta (β) amino groups are protected by the acid-labile tert-butoxycarbonyl (Boc) group.[1] This dual protection strategy is crucial for its utility in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and allowing for selective deprotection and functionalization. The carboxylic acid is salified with dicyclohexylamine (DCHA), which enhances the compound's crystallinity and stability, facilitating easier handling and storage.[2]

The strategic placement of the two protected amino groups and a carboxylic acid moiety within a compact scaffold allows for diverse chemical manipulations. This versatility is instrumental in introducing unique structural motifs into peptides, thereby influencing their biological activity, stability, and pharmacokinetic profiles.[1][3]

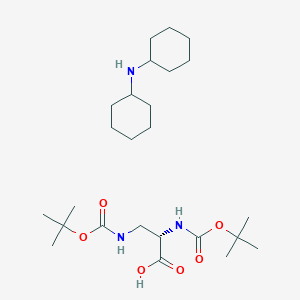

Chemical Structure

The molecular architecture of Boc-Dap(Boc)-OH.DCHA is fundamental to its reactivity and function in synthesis.

Caption: Chemical structure of Boc-Dap(Boc)-OH.DCHA.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Boc-Dap(Boc)-OH.DCHA is critical for its effective application in synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 201472-68-6 | [2][4][5][6] |

| Molecular Formula | C₂₅H₄₇N₃O₆ | [2][4][7] |

| Molecular Weight | 485.66 g/mol | [2][4] |

| IUPAC Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | [4][7] |

| Synonyms | Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid (dicyclohexylammonium) salt, Boc-3-(Boc-amino)-L-alanine (dicyclohexylammonium) salt | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | Store at -20°C, sealed in a dry environment | [4][6] |

Synthesis and Quality Control: Ensuring Purity and Performance

The synthesis of Boc-Dap(Boc)-OH.DCHA typically involves a multi-step process commencing with L-2,3-diaminopropionic acid. The key steps are the protection of the two amino groups with a tert-butoxycarbonyl (Boc) source, followed by salt formation with dicyclohexylamine.

Generalized Synthetic Workflow

Caption: Generalized synthesis workflow for Boc-Dap(Boc)-OH.DCHA.

Experimental Protocol: Synthesis of Boc-Dap(Boc)-OH.DCHA

-

Protection of Amino Groups: L-2,3-diaminopropionic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water. The pH is adjusted to be basic to facilitate the reaction. Boc anhydride (di-tert-butyl dicarbonate) is then added portion-wise while maintaining the basic pH. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).[8]

-

Work-up and Isolation: Upon completion, the reaction mixture is acidified and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated to yield the crude Nα,Nβ-bis(Boc)-L-2,3-diaminopropionic acid.

-

Salt Formation: The crude product is dissolved in a suitable solvent, and dicyclohexylamine is added. The mixture is stirred to facilitate the formation of the dicyclohexylammonium salt.

-

Purification: The resulting salt is purified by recrystallization from an appropriate solvent system to yield high-purity Boc-Dap(Boc)-OH.DCHA.[8]

The purity of the final product is paramount for its successful application in peptide synthesis. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and assess the purity of the compound.

Applications in Peptide Synthesis and Drug Discovery

Boc-Dap(Boc)-OH.DCHA is a versatile building block for the synthesis of peptides with modified backbones and functionalities. Its unique structure opens avenues for creating novel peptide-based therapeutics.

Incorporation into Peptide Chains

The primary application of Boc-Dap(Boc)-OH.DCHA is as a protected amino acid in solid-phase peptide synthesis (SPPS). The Boc protecting groups on both amino functions are stable to the basic conditions used for Fmoc removal, making it compatible with Fmoc-based SPPS strategies for the synthesis of complex peptides.

Experimental Protocol: Incorporation of Boc-Dap(Boc)-OH into a Peptide Sequence via SPPS

This protocol outlines the general steps for incorporating a Dap residue into a growing peptide chain on a solid support.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) that has the first amino acid of the desired peptide sequence already attached.

-

Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Coupling of Boc-Dap(Boc)-OH.DCHA:

-

Activate the Boc-Dap(Boc)-OH.DCHA (typically 2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for a sufficient time (typically 1-2 hours) to ensure complete coupling.

-

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result indicates a complete reaction.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Continuation of Synthesis: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc groups on the Dap residue) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Drug Discovery and Development

The incorporation of diaminopropionic acid residues into peptides can significantly enhance their therapeutic properties. The additional amino group can be leveraged in several ways:

-

Enhanced Bioactivity: The introduction of a positive charge at physiological pH can improve the interaction of peptides with their biological targets.[3]

-

Increased Stability: The modified backbone can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.[9]

-

Platform for Conjugation: The side-chain amino group serves as a convenient handle for the attachment of other molecules, such as imaging agents, cytotoxic drugs (in antibody-drug conjugates), or polymers like polyethylene glycol (PEG) to improve pharmacokinetic properties.[8][10]

-

Development of Novel Antibiotics and Enzyme Inhibitors: The unique structural features of Dap-containing peptides are being explored for the development of new classes of antimicrobial agents and enzyme inhibitors.[9][10]

The following diagram illustrates the central role of Boc-Dap(Boc)-OH.DCHA in the workflow of developing modified peptides for therapeutic applications.

Caption: Role of Boc-Dap(Boc)-OH.DCHA in drug discovery.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling Boc-Dap(Boc)-OH.DCHA.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[11][12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term storage, -20°C is recommended.[4]

-

First-Aid Measures: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move the person into fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.[11]

Conclusion

Boc-Dap(Boc)-OH.DCHA is a highly valuable and versatile building block for the synthesis of complex and modified peptides. Its dual-protected amino groups and stable salt form make it an ideal reagent for solid-phase peptide synthesis. The ability to introduce a functionalizable side-chain amino group into a peptide backbone provides a powerful tool for researchers and drug developers to enhance the therapeutic potential of peptide-based drug candidates. The protocols and information presented in this guide provide a solid foundation for the effective utilization of Boc-Dap(Boc)-OH.DCHA in advancing peptide science and contributing to the discovery of novel therapeutics.

References

-

Aapptec Peptides. Boc-Dap(Boc)-OH·DCHA [201472-68-6]. [Link]

-

PubChem. Boc-D-Dap(Boc)-OH DCHA. [Link]

-

MySkinRecipes. Boc-D-Dap(Z)-OH Dcha. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. alfachemic.com [alfachemic.com]

- 6. 201472-68-6|Boc-Dap(Boc)-OH.DCHA|BLD Pharm [bldpharm.com]

- 7. Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy Mal-Dap(Boc) DCHA | 2004724-16-5 [smolecule.com]

- 9. Boc-D-Dap(Z)-OH Dcha [myskinrecipes.com]

- 10. chemimpex.com [chemimpex.com]

- 11. echemi.com [echemi.com]

- 12. peptide.com [peptide.com]

A Technical Guide to Boc-L-Dap(Boc)-OH DCHA: A Versatile Building Block for Advanced Peptide Synthesis

Abstract

In the landscape of modern drug discovery and biochemical research, the synthesis of peptides with tailored properties is paramount. Non-canonical amino acids are instrumental in this pursuit, offering avenues to enhance stability, introduce conformational constraints, and impart novel functionalities. Among these, 2,3-diaminopropionic acid (Dap) is a uniquely versatile building block. This technical guide provides an in-depth exploration of Nα,Nβ-di-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt (Boc-L-Dap(Boc)-OH·DCHA), a derivative designed for specific applications in solid-phase peptide synthesis (SPPS). We will dissect its chemical properties, delineate the strategic rationale for its use over orthogonally protected schemes, provide detailed experimental protocols, and discuss its application in the synthesis of polycationic and pH-sensitive peptides.

Introduction: The Strategic Importance of Diaminopropionic Acid in Peptide Design

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid distinguished by the presence of a primary amine on its β-carbon side chain. This additional functional group provides a valuable handle for a variety of chemical modifications that are not accessible with standard proteinogenic amino acids. The incorporation of Dap into peptide sequences can:

-

Introduce Positive Charges: The side-chain amine, typically protonated at physiological pH, can be used to create polycationic peptides, which are of significant interest as antimicrobial agents and cell-penetrating peptides.[1][2][3]

-

Serve as a Branching Point: The β-amino group can be used as an attachment point for other molecules, creating branched or dendrimeric peptide structures.

-

Enable Cyclization: Through the formation of a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic residue (e.g., Asp or Glu), Dap can be used to synthesize conformationally constrained cyclic peptides.[4]

-

Facilitate Bioconjugation: The side-chain amine provides a site for conjugation to drugs, imaging agents, or other biomolecules.[5]

-

Mimic Lysine: As a shorter homolog of lysine, Dap can be used to probe the influence of side-chain length and pKa on protein structure and function.

The successful incorporation of Dap into a growing peptide chain via SPPS necessitates the protection of its two amino groups to prevent unwanted side reactions. The choice of protecting group strategy is a critical decision that dictates the subsequent synthetic possibilities.

Core Concepts: Structure, Properties, and the Rationale for Di-Boc Protection

Boc-L-Dap(Boc)-OH·DCHA is a multi-component reagent, each part serving a distinct and critical function in the context of peptide synthesis.

-

(L)-Diaminopropionic Acid (Dap): The chiral amino acid core providing the unique α- and β-amino functionalities. The L-configuration is the naturally occurring stereoisomer.

-

Di-tert-Butoxycarbonyl (Boc) Groups: Both the α- and β-amino groups are protected by the acid-labile Boc group. This is a key feature of this specific reagent. In standard Boc-based SPPS, the Nα-Boc group is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA), while side-chain protecting groups are designed to be stable to these conditions.[6][7] However, in Boc-L-Dap(Boc)-OH, both Boc groups exhibit similar lability and are typically removed simultaneously during the final, harsh acid cleavage step (e.g., with hydrogen fluoride, HF).

-

Dicyclohexylammonium (DCHA) Salt: Many Boc-protected amino acids are oils or amorphous solids that are difficult to handle and purify.[8] Reacting the free carboxylic acid with the strong organic base dicyclohexylamine (DCHA) forms a stable, crystalline salt.[8] This salt form enhances the compound's shelf-life, simplifies purification by recrystallization, and allows for accurate weighing and handling.[8]

Physicochemical Properties

| Property | Value |

| Chemical Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |

| Synonyms | Nα,Nβ-Di-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt, Boc-Dap(Boc)-OH·DCHA |

| CAS Number | 201472-68-6 |

| Molecular Formula | C25H47N3O6 |

| Molecular Weight | 485.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Storage | Store at -20°C, sealed in a dry environment |

The Strategic Choice: Di-Boc vs. Orthogonal Protection

The primary decision a researcher faces when incorporating Dap is the choice of side-chain protection. This choice dictates the ultimate synthetic utility of the incorporated residue.

| Protection Strategy | Key Derivative | Deprotection Conditions | Primary Application |

| Uniform (Di-Boc) | Boc-Dap(Boc)-OH | Both Boc groups removed simultaneously with strong acid (e.g., HF, TFMSA) during final cleavage. | Synthesis of peptides where the final structure requires a free α- and β-amino group (e.g., polycationic peptides, pH-sensitive domains). |

| Orthogonal (Boc/Fmoc) | Boc-Dap(Fmoc)-OH | Nα-Boc removed with TFA in each cycle. Nβ-Fmoc removed with a base (e.g., piperidine) when desired. | Site-specific side-chain modification on-resin, such as branching, conjugation, or lactam bridge formation for cyclization.[4][9][10] |

| Orthogonal (Boc/Z) | Boc-Dap(Z)-OH | Nα-Boc removed with TFA in each cycle. Nβ-Z (Benzyloxycarbonyl) removed by catalytic hydrogenolysis. | Alternative to Fmoc for on-resin or solution-phase side-chain modification. |

The use of Boc-L-Dap(Boc)-OH·DCHA is specifically indicated when the synthetic goal is to introduce a Dap residue that will present two free primary amines in the final, deprotected peptide. This is particularly powerful for creating localized regions of high positive charge. Incorporating multiple Dap residues can yield polycationic domains that are crucial for applications like antimicrobial peptides, which disrupt bacterial membranes, and cell-penetrating peptides, which facilitate the uptake of cargo into cells by interacting with negatively charged cell membranes.[1][3] Furthermore, the β-amino group of Dap has a lower pKa when incorporated into a peptide (around 6.3-7.9) compared to the ε-amino group of lysine (pKa ~10.5).[1][3] This makes Dap-containing peptides sensitive to pH changes within the physiological range of endosomal acidification (pH 5-7), a property that can be exploited for designing smart drug delivery vectors that release their cargo in response to the endosomal environment.[1][3]

Experimental Protocols

The successful use of Boc-L-Dap(Boc)-OH·DCHA in Boc-SPPS requires a sequence of carefully executed steps, from the initial preparation of the free acid to its coupling onto the resin-bound peptide.

Conversion of DCHA Salt to the Free Acid

Prior to its use in a coupling reaction, the dicyclohexylammonium salt must be removed to liberate the free carboxylic acid.

Materials:

-

Boc-L-Dap(Boc)-OH·DCHA

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid, ice-cold

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-L-Dap(Boc)-OH·DCHA salt in a suitable organic solvent like ethyl acetate or DCM (approx. 5-10 mL per gram of salt).

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% KHSO₄ solution. The purpose of the acidic wash is to protonate the dicyclohexylamine, rendering it soluble in the aqueous phase.

-

Phase Separation: After each wash, allow the layers to separate and discard the lower aqueous phase.

-

Water Wash: Wash the organic layer two to three times with deionized water to remove any residual acid.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting product, the free acid Boc-L-Dap(Boc)-OH, will likely be a viscous oil or foam.

-

Final Drying: Dry the product under high vacuum to remove any residual solvent before use.

}

Workflow for converting the DCHA salt to the free acid.

Incorporation into Peptide via Boc-SPPS

This protocol outlines the manual incorporation of Boc-L-Dap(Boc)-OH into a peptide chain using standard Boc-SPPS chemistry. It assumes the synthesis is proceeding on a resin with a previously deprotected N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Dap(Boc)-OH (free acid from step 3.1)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

TFA (Trifluoroacetic acid)

-

Kaiser test kit

Procedure:

-

Resin Preparation: Ensure the peptide-resin is swollen in DCM and has undergone the standard TFA deprotection and neutralization steps to yield a free N-terminal amine.

-

Amino Acid Activation:

-

In a separate reaction vessel, dissolve Boc-L-Dap(Boc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the vessel containing the peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring:

-

Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue/purple beads), the coupling step should be repeated with a fresh solution of activated amino acid.

-

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Cycle Continuation: The resin is now ready for the next cycle of Boc deprotection and coupling of the subsequent amino acid.

}

Boc-SPPS cycle for incorporation of Boc-Dap(Boc)-OH.

Analytical Characterization

Post-synthesis, the purity and identity of the crude peptide must be confirmed. For peptides containing Dap residues, standard analytical techniques are employed.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide. A C18 column is typically used with a gradient of water and acetonitrile containing 0.1% TFA. The peptide's retention time will depend on its overall hydrophobicity. The purity is calculated based on the area of the product peak relative to the total peak area at a specific wavelength (typically 214 nm or 280 nm).[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[11][12][13] For a peptide containing a Dap residue after final cleavage and deprotection, the expected mass should be calculated based on the residue mass of C₃H₆N₂O (86.09 Da). ESI-MS is particularly useful as it can show multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which can be used to confirm the molecular weight of larger peptides.[11]

-

Tandem Mass Spectrometry (MS/MS): To confirm the peptide sequence, MS/MS can be performed. The peptide ion is isolated and fragmented, and the resulting fragment ions (b- and y-ions) are analyzed. The mass difference between adjacent fragment ions corresponds to the mass of a specific amino acid residue, allowing for sequence verification. The presence of a Dap residue will result in a mass difference of 86.09 Da between adjacent fragments.

Conclusion and Future Perspectives

Boc-L-Dap(Boc)-OH·DCHA is a specialized yet highly valuable reagent for peptide chemists. Its utility lies not in the realm of orthogonal, site-specific modification, but in the strategic introduction of di-amino functionality that is unmasked in the final step of the synthesis. This approach is ideally suited for the construction of polycationic domains within peptides, a key structural motif for antimicrobial and cell-penetrating agents. Furthermore, the unique pKa of the Dap side chain makes it a powerful tool for engineering pH-responsive biomaterials and drug delivery systems. As the demand for peptides with precisely controlled physicochemical properties continues to grow, a thorough understanding of reagents like Boc-L-Dap(Boc)-OH·DCHA and the strategic rationale for their use will remain essential for innovation in biochemistry and drug development.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Dap-OH. BenchChem Scientific.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. BenchChem Scientific.

- BenchChem. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.

- Lan, Y., et al. (2012). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors.

- Mason, A. J., et al. (2016). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. PMC - NIH.

- Sigma-Aldrich. (n.d.). Boc-Dap-OH = 98.0 TLC 73259-81-1.

- Bachem. (2021). Conversion of a DCHA salt to the free acid.

- Kichler, A., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central.

- Roviello, G. N., et al. (2012).

- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS.

- BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.

- BOC Sciences. (2026). Fmoc-His(Boc)-OH·CHA vs.

- Cells. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents.

- Roviello, G. N., et al. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- BOC Sciences. (n.d.).

- Methods in Molecular Biology. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- BenchChem. (2025). The Chemistry and Applications of Boc-Pro-OH in Organic Synthesis.

- Chrone, V. G., et al. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.

- BOC Sciences. (n.d.). The Importance of N-Boc Protected Amino Acids in Peptide Chemistry.

- Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.

- Analytical Chemistry. (2012).

- MDPI. (2017). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. peptide.com [peptide.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Boc-Dap(Boc)-OH.DCHA synthesis and mechanism of action

An In-Depth Technical Guide to Nα,Nβ-bis(tert-butoxycarbonyl)-2,3-diaminopropionic Acid Dicyclohexylammonium Salt (Boc-Dap(Boc)-OH.DCHA)

Executive Summary

Nα,Nβ-bis(tert-butoxycarbonyl)-2,3-diaminopropionic acid dicyclohexylammonium salt, commonly abbreviated as Boc-Dap(Boc)-OH.DCHA, is a cornerstone building block for researchers and scientists in peptide synthesis and pharmaceutical development. As a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap), it provides a unique scaffold for introducing specific functionalities into peptide chains. The dual Boc protecting groups offer a robust strategy for managing the reactivity of the α- and β-amino groups, while the dicyclohexylammonium (DCHA) salt form significantly improves the compound's handling, stability, and purity. This guide provides a senior-level overview of its synthesis, mechanism of action within solid-phase peptide synthesis (SPPS), and its strategic applications in modern drug discovery.

Molecular Overview and Physicochemical Properties

Boc-Dap(Boc)-OH.DCHA is a complex of three key components: the 2,3-diaminopropionic acid core, two tert-butoxycarbonyl (Boc) protecting groups, and a dicyclohexylammonium counter-ion.

-

2,3-Diaminopropionic Acid (Dap) Core : This non-canonical amino acid is isomeric to α,β-diaminopropionic acid and contains two primary amine functionalities, offering a site for branching, cyclization, or conjugation.[1] The stereochemistry at the α-carbon is critical, with both L-Dap and D-Dap derivatives being commercially available and utilized for specific structural and biological outcomes in the final peptide.[2]

-

Boc Protecting Groups : The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group fundamental to one of the primary strategies of peptide synthesis.[3] In this molecule, both the α-amino and β-amino groups are protected by Boc groups, preventing unwanted side reactions such as chain branching during the peptide coupling steps.[4] This dual protection is key to its utility.

-

Dicyclohexylamine (DCHA) Salt : DCHA is a strong organic base that reacts with the carboxylic acid of the Boc-Dap(Boc)-OH to form a stable, crystalline salt.[5] This circumvents the common issue of the free acid form being an oil or amorphous solid, which is difficult to purify, weigh accurately, and store.[6]

Data Presentation: Physicochemical Properties

The key properties of Boc-Dap(Boc)-OH.DCHA are summarized below. Note that properties can vary slightly based on the specific stereoisomer (L or D).

| Property | Value | Reference(s) |

| CAS Number | 201472-68-6 (for the L-isomer salt) | [7] |

| Molecular Formula | C₂₅H₄₇N₃O₆ | [7][8] |

| Molecular Weight | 485.66 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | [2] |

| Storage Temperature | -20°C | [7] |

The Strategic Rationale for DCHA Salt Formation

The decision to produce and supply this amino acid derivative as a DCHA salt is a critical aspect of its practical utility, rooted in addressing the inherent challenges of the free acid form.

Causality Behind Salt Formation:

-

Enhanced Crystallinity : N-protected amino acids, particularly complex ones, are often isolated as viscous oils or amorphous solids.[6][9] This physical state makes purification by standard recrystallization techniques inefficient and challenging. The ionic interaction with DCHA induces crystallization, yielding a stable solid that can be purified to a high degree.[10]

-

Improved Handling and Stability : Crystalline solids are significantly easier to handle, weigh accurately, and transfer than oils.[6] This is paramount in peptide synthesis, where precise stoichiometry is required for high-yield outcomes. The salt form also enhances the shelf-life and stability of the compound by protecting the free carboxylic acid from potential degradation pathways.

-

Simplified Purification : The formation of the DCHA salt provides an excellent method for purification. Impurities from the synthesis that do not form salts with DCHA can be easily washed away during the isolation of the crystalline product.[9]

The formation of the salt is a simple acid-base reaction between the carboxylic acid of the protected Dap and the secondary amine of DCHA.

Caption: DCHA salt formation enhances stability and handling.

Synthesis and Purification Workflow

The synthesis of Boc-Dap(Boc)-OH typically begins with a commercially available, orthogonally protected aspartic acid derivative. A common and efficient method involves a Curtius rearrangement to convert the side-chain carboxylic acid into the β-amino group.[11][12]

Logical Synthesis Workflow:

-

Starting Material : The synthesis often starts from Nα-Boc-L-Aspartic acid β-benzyl ester (Boc-Asp-OBzl). The α-amino group is already protected with a Boc group, and the side-chain carboxyl is protected as a benzyl ester.

-

Side-Chain Activation : The side-chain benzyl ester is selectively deprotected (e.g., via hydrogenolysis) to reveal the free carboxylic acid.

-

Curtius Rearrangement : The free side-chain carboxyl group is activated and converted to an acyl azide. Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate.

-

Amine Formation : The isocyanate is then trapped with a suitable nucleophile, such as tert-butanol, to form a Boc-protected β-amino group. This step establishes the diaminopropionic acid backbone with both amino groups now protected by Boc groups.

-

Carboxyl Deprotection : If the α-carboxyl group was protected (e.g., as a methyl or ethyl ester) during the rearrangement, it is now deprotected to yield the free acid, Boc-Dap(Boc)-OH.

-

DCHA Salt Formation & Purification : The crude free acid is dissolved in a suitable organic solvent (e.g., ethyl acetate), and a stoichiometric amount of dicyclohexylamine is added. The Boc-Dap(Boc)-OH.DCHA salt precipitates as a crystalline solid, which is then collected by filtration and washed to achieve high purity.

Caption: General synthesis pathway for Boc-Dap(Boc)-OH.DCHA.

Mechanism of Action in Peptide Synthesis

The "mechanism of action" of Boc-Dap(Boc)-OH.DCHA refers to its role and chemical transformations within the context of Boc-based Solid-Phase Peptide Synthesis (SPPS). The entire process is a cyclical workflow designed to build a peptide sequence one amino acid at a time on an insoluble resin support.[13]

The core principle of Boc-SPPS relies on graduated acid lability. The Nα-Boc protecting group is temporary and designed to be removed by moderate acid (e.g., trifluoroacetic acid, TFA), while side-chain protecting groups (often benzyl-based) are semi-permanent and require a much stronger acid (e.g., hydrofluoric acid, HF) for removal at the end of the synthesis.[14][15][16]

Boc-SPPS Cycle for Incorporating Boc-Dap(Boc)-OH:

-

Deprotection : The N-terminal Boc group of the growing peptide chain attached to the resin is removed with a solution of TFA in dichloromethane (DCM).[3] This exposes a free amino group as an ammonium trifluoroacetate salt.

-

Neutralization : The resin is washed, and the ammonium salt is neutralized with a hindered base like diisopropylethylamine (DIEA) to generate the free, nucleophilic amine.[13][15]

-

Activation & Coupling : In a separate vessel, the free acid form of Boc-Dap(Boc)-OH (liberated from its DCHA salt, see Protocol 1) is activated. This is done by converting the carboxylic acid into a more reactive species using coupling reagents like HBTU. The activated amino acid is then added to the resin, where it couples with the free N-terminal amine of the peptide chain to form a new peptide bond.

-

Washing : The resin is thoroughly washed to remove excess reagents and byproducts, leaving the elongated peptide chain ready for the next cycle.

This cycle is repeated for each amino acid in the desired sequence. Because both amino groups of the Dap residue are protected with acid-labile Boc groups, they are both cleaved during the final cleavage from the resin with strong acid (e.g., HF), yielding a peptide with a free diaminopropionyl residue.

Caption: Boc-SPPS workflow for incorporating Boc-Dap(Boc)-OH.

Experimental Protocols

Trustworthy protocols are self-validating systems. The following methodologies include monitoring steps to ensure reaction completion, a hallmark of robust synthetic chemistry.

Protocol 1: Liberation of the Free Acid from Boc-Dap(Boc)-OH.DCHA

Causality : Before use in peptide coupling, the DCHA must be removed to unmask the free carboxylic acid required for activation. This is achieved by an acid wash that protonates the DCHA, making it water-soluble, while the Boc-protected amino acid remains in the organic phase.[9]

-

Materials :

-

Boc-Dap(Boc)-OH.DCHA

-

Ethyl acetate (EtOAc)

-

10% aqueous phosphoric acid (H₃PO₄) or 1M sulfuric acid (H₂SO₄)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

-

Procedure :

-

Suspend 1 part by weight of Boc-Dap(Boc)-OH.DCHA in 5-10 volume parts of ethyl acetate in a separatory funnel.

-

Add 10% phosphoric acid solution while stirring or shaking until the solid DCHA salt is completely dissolved and two clear liquid phases are visible.

-

Check the aqueous (lower) phase with pH paper; it should be pH 2-3.

-

Separate the lower aqueous phase.

-

Wash the organic phase once more with a small volume of 10% phosphoric acid, followed by three washes with deionized water. The pH of the final aqueous wash should be ≥4.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent in vacuo to obtain the free acid, Boc-Dap(Boc)-OH, typically as a foam or oil. The product should be used promptly or stored under inert gas at low temperature.

-

Protocol 2: Incorporation of Boc-Dap(Boc)-OH in Manual Boc-SPPS

Causality : This protocol details a standard coupling cycle. The use of excess reagents drives the reaction to completion, which is critical for preventing the formation of deletion sequences in the final peptide. The Kaiser test provides a qualitative, colorimetric validation of coupling completion.[17][18]

-

Materials :

-

Peptide-resin with a free N-terminal amine (post-deprotection and neutralization)

-

Boc-Dap(Boc)-OH (free acid from Protocol 1)

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Ninhydrin test kit (Kaiser test)

-

-

Procedure :

-

Resin Preparation : Ensure the peptide-resin (e.g., 0.1 mmol scale) has been successfully deprotected and neutralized, presenting a free primary amine.

-

Amino Acid Activation : In a separate vessel, dissolve Boc-Dap(Boc)-OH (3-4 equivalents relative to resin loading, e.g., 0.4 mmol) and HBTU (2.9 equivalents, e.g., 0.29 mmol) in DMF.

-

Add DIEA (6 equivalents, e.g., 0.6 mmol) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

-

Coupling : Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring : Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test.[19]

-

Negative Result (Yellow/Clear Beads) : Indicates complete coupling. Proceed to the washing step.

-

Positive Result (Blue/Purple Beads) : Indicates incomplete coupling. The coupling step should be repeated with a fresh solution of activated amino acid ("double coupling").[19]

-

-

Washing : Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by DCM (3x). The resin is now ready for the deprotection step of the next cycle.

-

Applications in Drug Discovery and Advanced Peptide Science

The incorporation of Dap, an unnatural amino acid, is a strategic choice to imbue peptides with novel properties that are often inaccessible with the 20 proteinogenic amino acids.[20][21]

-

Introduction of a Controlled Positive Charge : The β-amino group provides a primary amine that is protonated at physiological pH. Unlike lysine, the charge is closer to the peptide backbone, which can uniquely influence interactions with biological targets like nucleic acids or cell membranes.[11][22]

-

Site for Orthogonal Chemistry : Boc-Dap(Boc)-OH serves as a precursor to derivatives with orthogonal protecting groups (e.g., Boc-Dap(Fmoc)-OH). This allows for the selective deprotection of the β-amino group while the peptide remains on the resin, creating a specific handle for:

-

Peptide Cyclization : Forming a lactam bridge with a C-terminal carboxyl or an acidic side chain (Asp/Glu) to create cyclic peptides with enhanced stability and constrained conformations.[18]

-

Branched Peptides : Using the β-amino group as an anchor point to synthesize a second peptide chain, creating branched or dendrimeric structures.[18]

-

Bioconjugation : Attaching molecules such as fluorophores, imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polyethylene glycol (PEG) to improve pharmacokinetic properties.[4][23][24]

-

-

Modulation of Biological Activity : Replacing canonical amino acids like lysine with Dap can alter a peptide's secondary structure, proteolytic stability, and biological activity.[25][26][27] This is a key strategy in peptidomimetic design to enhance drug-like properties.[20] For example, it has been used to modulate the activity of antimicrobial peptides and NMDA receptor agonists.[27][28]

Conclusion

Boc-Dap(Boc)-OH.DCHA is more than a mere reagent; it is a sophisticated chemical tool that provides peptide chemists with a reliable and versatile building block. Its design—from the dual acid-labile protecting groups to the strategically chosen DCHA salt form—reflects a deep understanding of the practical challenges of peptide synthesis. The ability to introduce the unique Dap scaffold into peptides opens up vast possibilities for creating next-generation therapeutics, diagnostics, and research probes with enhanced stability, novel structural motifs, and tailored biological functions. Mastery of its application, starting from the liberation of the free acid to its controlled incorporation into a growing peptide chain, is an essential skill for professionals in the field of drug development and peptide science.

References

- Sunresin. Boc / Bzl Solid Phase Synthesis.

- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- BenchChem. Understanding Boc protection and deprotection in peptide synthesis.

- Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.

- BenchChem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.

- Tavares, D. S., et al. (2023).

- MedChemExpress. Boc-D-2,3-diaminopropionic acid (N-t-Boc-amino-D-alanine).

- Biosynth.

- PubMed. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.

- Yajima, H., & Fujii, N. (1983). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the American Chemical Society.

- Ningbo Inno Pharmchem Co., Ltd. Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.

- Biosynth. (2023). Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics.

- Englund, E. A., et al. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters.

- Chem-Impex. Nα-Boc-Nβ-2,4-dinitrophenyl-L-2,3-diaminopropionic acid.

- BenchChem. The Strategic Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Boc-Ser-OH: A Technical Guide.

- APExBIO. Boc-Dap(Boc)-OH·DCHA - Protected Amino Acid Building Block.

- Smolecule. (2023). Buy Mal-Dap(Boc) DCHA.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Chem-Impex. Nb-Azido-L-2,3-diaminopropionic acid hydrochloride.

- BenchChem. L-2,3-Diaminopropionic acid | 4033-39-0.

- Haihang Industry. (2024). Chemical Properties and Uses of Dicyclohexylamine.

- Grzelak, K., et al. (2021). Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids.

- Bachem. (2021). Conversion of a DCHA salt to the free acid.

- BenchChem.

- D'Altri, T., et al. (2022). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules.

- PubChem. Boc-D-Dap(Boc)-OH DCHA.

- Aapptec Peptides. Boc-Dap(Boc)-OH·DCHA [201472-68-6].

- PubChem. Dicyclohexylamine.

- MySkinRecipes. Boc-D-Dap(Z)-OH Dcha.

- BenchChem. Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.

- BenchChem. Common side reactions with Boc-Dap-OH and how to prevent them.

- Sigma-Aldrich. Boc-His(Boc)-OH . DCHA Novabiochem.

- Cre

- BenchChem. Understanding Boc-D-His(Tos)

- BenchChem.

- PubMed. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor.

- BenchChem. Application Notes and Protocols for Boc-Dap-OH in Peptide-Based Pharmaceutical Development.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

- 1. L-2,3-Diaminopropionic acid | 4033-39-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Chemical Properties and Uses of Dicyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. benchchem.com [benchchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. chemimpex.com [chemimpex.com]

- 24. chemimpex.com [chemimpex.com]

- 25. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biosynth.com [biosynth.com]

- 27. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]

- 28. medchemexpress.com [medchemexpress.com]

Boc-Dap(Boc)-OH.DCHA solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of Nα,Nβ-Bis-Boc-L-diaminopropionic Acid Dicyclohexylammonium Salt

Abstract

Nα,Nβ-Bis-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt, commonly referred to as Boc-Dap(Boc)-OH.DCHA, is a pivotal building block in modern peptide synthesis and medicinal chemistry.[1][2] Its structure, featuring two acid-labile tert-butyloxycarbonyl (Boc) protecting groups, allows for the strategic introduction of a di-functionalized amino acid residue into complex peptide sequences.[1] This guide provides a comprehensive analysis of the solubility and stability of Boc-Dap(Boc)-OH.DCHA, offering field-proven insights for researchers, scientists, and drug development professionals. We delve into the physicochemical rationale for its dicyclohexylammonium (DCHA) salt form, present its solubility profile in common laboratory solvents, and detail its stability under various conditions. This document includes validated experimental protocols for determining solubility and monitoring stability, ensuring that research and development teams can optimize the handling, storage, and application of this critical reagent.

Introduction: The Rationale for a DCHA Salt

In peptide synthesis, the consistent performance of protected amino acid derivatives is paramount. The parent free acid, Nα,Nβ-Bis-Boc-L-2,3-diaminopropionic acid, while structurally valuable, can present challenges in handling and storage due to its amorphous nature and potential for hygroscopicity. The formation of a dicyclohexylammonium (DCHA) salt is a deliberate and common strategy in synthetic chemistry to improve the physicochemical properties of the reagent.[1][3][4]

The primary motivations for using the DCHA salt form are:

-

Enhanced Stability: The salt is typically a crystalline, free-flowing solid that is less susceptible to degradation during long-term storage compared to the free acid.[3]

-

Improved Solubility & Handling: The DCHA salt form often enhances solubility in the organic solvents crucial for peptide synthesis and improves handling characteristics, making it easier to weigh and dispense accurately.[1][3][4]

This guide will explore these properties in detail, providing the technical understanding required for its effective use in demanding synthetic applications.

Physicochemical Properties

A clear understanding of the fundamental properties of Boc-Dap(Boc)-OH.DCHA is the foundation for its successful application.

| Property | Value | Source(s) |

| Chemical Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | [2][5] |

| Synonyms | Boc-L-Dap(Boc)-OH·DCHA, N-α,N-β-di-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt | [1][6] |

| CAS Number | 201472-68-6 | [1][5][6][7] |

| Molecular Formula | C₂₅H₄₇N₃O₆ | [5][6][8] |

| Molecular Weight | 485.66 g/mol | [5] |

| Appearance | White to off-white powder | [1][3] |

| Recommended Storage | 0–8 °C or -20°C, store desiccated | [1][3][4][5] |

Solubility Profile

The solubility of protected amino acids is a critical parameter that directly impacts their utility in both solid-phase and solution-phase peptide synthesis.[9] Poor solubility can lead to incomplete coupling reactions, lower yields, and challenging purifications. Boc-protected amino acids are generally sparingly soluble in aqueous solutions but exhibit good solubility in polar aprotic organic solvents commonly used in synthesis.[9][10]

Qualitative Solubility

Experimental observations indicate the following qualitative solubility profile for Boc-Dap(Boc)-OH.DCHA. The DCHA salt form contributes significantly to its solubility in alcohols like methanol.

| Solvent | Category | Rationale & Application Notes |

| Dimethylformamide (DMF) | Soluble | Standard solvent for solid-phase peptide synthesis (SPPS). High solubility is expected and essential for efficient coupling reactions.[10][11] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF in SPPS, known for its strong solubilizing power for protected peptides.[11] |

| Dichloromethane (DCM) | Soluble | Commonly used for swelling resins and in some coupling and deprotection steps. Good solubility is advantageous.[10] |

| Methanol (MeOH) | Soluble | Often used for analytical purposes (e.g., HPLC, MS) and in some purification protocols. The optical rotation is measured in MeOH, confirming solubility.[1][4] |

| Tetrahydrofuran (THF) | Moderately Soluble | Used in various organic transformations; solubility should be sufficient for most applications. |

| Water | Sparingly Soluble | As with most Boc-protected amino acids, solubility in pure water is low.[9] This is advantageous for product precipitation during workup procedures. |

| Acetonitrile (ACN) | Moderately Soluble | A common mobile phase component in reverse-phase HPLC. |

| Diethyl Ether | Insoluble | Often used as an anti-solvent to precipitate protected amino acids and peptides from reaction mixtures. |

Experimental Protocol: Determination of Solubility

This protocol provides a self-validating system for determining the equilibrium solubility of Boc-Dap(Boc)-OH.DCHA in a given solvent. The use of HPLC allows for precise quantification.

Objective: To determine the solubility (in mg/mL) of Boc-Dap(Boc)-OH.DCHA at a specified temperature.

Materials:

-

Boc-Dap(Boc)-OH.DCHA

-

Solvent of interest (e.g., DMF, DCM)

-

Vials with magnetic stir bars

-

Thermostatically controlled shaker/stir plate

-

Analytical balance

-

HPLC system with a UV detector (e.g., 210-220 nm)

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Boc-Dap(Boc)-OH.DCHA to a vial containing a known volume of the solvent (e.g., 200 mg in 2.0 mL). An excess of solid must remain to ensure saturation.

-

Seal the vial and place it on the shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

-

Sample Preparation for HPLC:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove all particulate matter. This step is critical to avoid artificially high results.

-

Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the HPLC calibration curve.

-

-

HPLC Analysis & Quantification:

-

Prepare a multi-point calibration curve using accurately weighed standards of Boc-Dap(Boc)-OH.DCHA.

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of the diluted sample by interpolating its peak area against the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility.

-

-

Validation:

-

Repeat the measurement at a later time point (e.g., 48 hours) to confirm that the solubility value is stable and equilibrium was indeed reached.

-

Caption: Workflow for Determining Equilibrium Solubility.

Stability Profile

The stability of Boc-Dap(Boc)-OH.DCHA is governed primarily by the acid-lability of the Boc protecting groups. The DCHA salt itself is stable but will dissociate in solution.

Chemical Stability & Degradation Pathways

-

pH Sensitivity: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid.[12][] Under acidic conditions (pH < 4), such as exposure to trifluoroacetic acid (TFA) or HCl, the protecting group is rapidly cleaved.[14][15] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[14][16] The resulting carbamic acid readily decarboxylates to yield the free amine.[14]

-

Base & Nucleophile Stability: The Boc group is robust and stable under neutral, basic, and nucleophilic conditions, which is a cornerstone of its use in orthogonal protection strategies (e.g., with the base-labile Fmoc group).[12][][16]

-

Thermal Stability: As a solid, the compound is stable when stored at recommended refrigerated temperatures (0-8°C).[1][4] In the absence of acid, the Boc group is thermally stable at moderate temperatures (e.g., 37°C) for extended periods, making it suitable for reactions that require mild heating.[17] However, for long-term storage, refrigeration is mandatory to ensure maximum shelf-life.

-

Solution Stability: Once dissolved, the stability of Boc-Dap(Boc)-OH.DCHA is highly dependent on the solvent's purity. Trace acidic impurities in solvents like DCM or DMF can cause slow degradation over time, leading to a gradual loss of the Boc groups. Therefore, it is best practice to use fresh, high-purity solvents and to prepare solutions immediately before use.[5] Long-term storage of solutions, even at low temperatures, is not recommended.[5]

Caption: Primary Degradation Pathway via Acid-Catalyzed Deprotection.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol allows for the quantitative assessment of the stability of Boc-Dap(Boc)-OH.DCHA in a specific solvent over time.

Objective: To monitor the degradation of Boc-Dap(Boc)-OH.DCHA in solution under defined storage conditions.

Materials:

-

Accurately prepared stock solution of Boc-Dap(Boc)-OH.DCHA in the solvent of interest (e.g., 1 mg/mL in DMF).

-

HPLC system with UV detector and a suitable C18 column.

-

Thermostatically controlled environment (e.g., benchtop at 25°C, refrigerator at 4°C).

-

Autosampler vials.

Methodology:

-

Initiation (T=0):

-

Prepare the stock solution using high-purity, anhydrous solvent.

-

Immediately transfer an aliquot to an HPLC vial and inject it to obtain the initial purity profile. This serves as the T=0 reference point. The main peak area is considered 100% at this point.

-

-

Time-Course Incubation:

-

Store the remaining stock solution under the desired test condition (e.g., sealed, protected from light, at 25°C).

-

At predetermined time points (e.g., T=4, 8, 24, 48, 72 hours), withdraw an aliquot from the stock solution.

-

-

HPLC Analysis:

-

Inject the aliquot for each time point onto the HPLC system using the same method as the T=0 sample.

-

Monitor the chromatogram for:

-

A decrease in the peak area of the parent compound.

-

The appearance of new peaks corresponding to degradation products (e.g., mono-Boc-Dap or fully deprotected Dap).

-

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample ((Area_Tx / Area_T0) * 100).

-

Plot the percentage of intact compound versus time to generate a stability curve.

-

Identify and, if possible, characterize any major degradation products using mass spectrometry (LC-MS).

-

Summary and Recommendations for Best Practices

-

Solvent Selection: For synthetic coupling reactions, use high-purity, anhydrous DMF or NMP to ensure complete dissolution and optimal reaction kinetics.

-

Storage: Store the solid reagent tightly sealed in a desiccator at the recommended refrigerated temperature (0-8°C or -20°C) to maximize its shelf life.

-

Solution Preparation: Always prepare solutions of Boc-Dap(Boc)-OH.DCHA immediately prior to use. Avoid preparing large stock solutions for long-term storage, as solvent impurities can lead to gradual degradation.

-

Chemical Compatibility: Strictly avoid contact with acidic agents (TFA, HCl, acidic resins, etc.) unless Boc deprotection is the intended outcome. Ensure all glassware and reagents used in subsequent steps are free from acidic residue.

-

Monitoring: For critical, multi-step syntheses, it is prudent to verify the purity of the reagent by HPLC or TLC before use, especially if it has been stored for an extended period.

By adhering to these guidelines, grounded in the physicochemical principles outlined in this guide, researchers and drug development professionals can ensure the reliable and consistent performance of Boc-Dap(Boc)-OH.DCHA in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. apexbt.com [apexbt.com]

- 6. BOC-DAP(BOC)-OH DCHA | 201472-68-6 [amp.chemicalbook.com]

- 7. BOC-DAP(BOC)-OH DCHA | 201472-68-6 [chemicalbook.com]

- 8. Boc-D-Dap(Boc)-OH DCHA | C25H47N3O6 | CID 74788196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Nα,Nβ-bis(tert-butoxycarbonyl)-L-2,3-diaminopropionic Acid Dicyclohexylammonium Salt (Boc-Dap(Boc)-OH·DCHA)

This in-depth technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize Boc-L-Dap(Boc)-OH·DCHA, a pivotal building block in modern peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field who require a robust understanding of how to verify the identity, purity, and structural integrity of this critical reagent.

Introduction: The Strategic Importance of Boc-Dap(Boc)-OH·DCHA

Nα,Nβ-bis(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid (Boc-Dap(Boc)-OH) is a non-canonical amino acid derivative prized for its utility in creating complex peptide architectures. The dual Boc-protection scheme allows for strategic, selective deprotection, enabling the synthesis of branched, cyclic, or otherwise modified peptides with high precision[1][2]. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability, crystallinity, and handling properties, making it an ideal choice for laboratory and manufacturing settings.

Given its role as a foundational component in peptide synthesis, rigorous spectroscopic verification is not merely a quality control step but a prerequisite for the success of multi-step synthetic campaigns. This guide elucidates the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind the expected data.

Molecular Structure and Key Functional Groups

A thorough analysis begins with a clear understanding of the molecular components that will generate spectroscopic signals.

Caption: Key functional moieties of Boc-Dap(Boc)-OH·DCHA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For Boc-Dap(Boc)-OH·DCHA, both ¹H and ¹³C NMR are essential to confirm the integrity of the amino acid backbone, the presence of both Boc protecting groups, and the DCHA counter-ion.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts (in ppm, typically referenced to TMS in a solvent like CDCl₃ or DMSO-d₆) are dictated by the electronic environment of each proton.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Boc-Dap(Boc)-OH·DCHA in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve the salt and to resolve exchangeable protons (NH, OH).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Expected ¹H NMR Data and Interpretation

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Causality and Expert Insights |

| Boc CH₃ (x2) | 1.35 - 1.45 | Singlet (s) | 18H | Two magnetically equivalent Boc groups result in a large, sharp singlet. This is the most prominent and unmistakable feature of the spectrum, confirming the dual protection. |

| DCHA CH₂ | 1.00 - 2.00 | Multiplets (m) | 20H | The ten CH₂ groups of the two cyclohexyl rings produce a complex series of overlapping multiplets in the aliphatic region. |

| DCHA CH-N | ~2.9 - 3.2 | Multiplet (m) | 2H | These methine protons are adjacent to the nitrogen, causing a downfield shift relative to the other ring protons. |

| Dap Cβ-H₂ | ~3.2 - 3.6 | Multiplet (m) | 2H | These diastereotopic protons are adjacent to the Cα chiral center and the Nβ, leading to a complex splitting pattern. |

| Dap Cα-H | ~4.0 - 4.3 | Multiplet (m) | 1H | This proton is deshielded by the adjacent Nα and the carboxylate group. Its coupling to the Cβ protons provides key connectivity information. |

| Nα-H / Nβ-H | 6.5 - 7.5 | Broad (br) | 2H | These are amide protons. Their chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. In DMSO-d₆, they are typically observed as distinct, sometimes broad, signals. |

| DCHA N⁺H₂ | 8.0 - 9.0 | Very Broad (br) | 2H | The ammonium protons of the DCHA salt are acidic and exchangeable, resulting in a very broad signal that can sometimes be difficult to distinguish from the baseline. |

| Carboxylate | Not observed | - | - | The carboxylate proton is absent due to the formation of the ammonium salt. |

¹³C NMR Spectroscopy: Carbon Skeleton Verification

The ¹³C NMR spectrum confirms the carbon framework of the entire salt complex.

Expected ¹³C NMR Data and Interpretation

| Assignment | Expected Chemical Shift (ppm) | Causality and Expert Insights |

| Boc CH₃ (x2) | ~28.5 | The eighteen methyl carbons of the two Boc groups give rise to a strong, single resonance. |

| DCHA C4 | ~25.0 | The C4 carbons of the cyclohexyl rings. |

| DCHA C3, C5 | ~25.5 | The C3 and C5 carbons of the cyclohexyl rings. |

| DCHA C2, C6 | ~31.5 | The C2 and C6 carbons of the cyclohexyl rings. |

| Dap Cβ | ~45.0 | The methylene carbon attached to the Nβ-Boc group. |

| DCHA C1 | ~52.0 | The methine carbon directly attached to the nitrogen atom. |

| Dap Cα | ~55.0 | The chiral alpha-carbon, shifted downfield by the Nα and carboxylate groups. |

| Boc C(CH₃)₃ (x2) | ~78.0 - 80.0 | The quaternary carbons of the two Boc groups are highly characteristic and confirm their presence. |

| Boc C=O (x2) | ~156.0 | The carbonyl carbons of the two urethane linkages. |

| Dap C=O | ~173.0 - 175.0 | The carboxylate carbon, typically found in this downfield region for amino acid salts. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The dicyclohexylammonium salt formation is a self-validating system within the IR spectrum: the characteristic carboxylic acid O-H stretch disappears, and ammonium N-H stretches appear.

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans.

-

Processing: Perform an ATR correction and baseline correction.

Caption: Workflow for FTIR-ATR analysis.

Expected IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance and Interpretation |

| 3300 - 3200 | N-H Stretch | Amide (Boc) | Confirms the presence of the N-H bonds in the Boc-protecting groups. |

| 3100 - 2800 | N⁺-H Stretch | Ammonium (DCHA) | Broad absorptions indicative of the ammonium salt. The absence of a very broad O-H stretch above 3000 cm⁻¹ confirms salt formation. |

| 2980, 2855 | C-H Stretch | Aliphatic (Boc, DCHA) | Strong bands confirming the abundant C-H bonds in the tert-butyl and cyclohexyl groups. |

| ~1700 | C=O Stretch | Urethane (Boc) | A strong, sharp band characteristic of the carbonyl in the Boc protecting groups. |

| ~1630 | N-H Bend | Amide (Boc) | The "Amide II" band, further evidence of the protected amino groups. |

| 1600 - 1550 | C=O Stretch | Carboxylate (COO⁻) | The asymmetric stretch of the carboxylate anion. This peak, along with the symmetric stretch, is definitive proof of salt formation. |

| 1410 - 1390 | C=O Stretch | Carboxylate (COO⁻) | The symmetric stretch of the carboxylate anion. |

| 1390, 1365 | C-H Bend | tert-butyl | Characteristic bending vibrations for the gem-dimethyl groups of the Boc moiety. |

Mass Spectrometry (MS): Molecular Weight and Purity Verification

Mass spectrometry provides the molecular weight of the constituent ions, offering definitive confirmation of the compound's identity and an assessment of its purity. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Expected ESI-MS Data

The analysis will be performed in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): The dicyclohexylamine cation is expected to be observed.

-

[DCHA+H]⁺: Calculated m/z = 182.19. This confirms the presence of the counter-ion.

-

-

Negative Ion Mode ([M-H]⁻): The deprotonated Boc-Dap(Boc)-OH anion is expected.

-

[Boc-Dap(Boc)-O]⁻: Calculated m/z = 303.15. This confirms the molecular weight of the protected amino acid component.

-

Observing these two distinct ions provides a cross-validation of the complete salt structure. Adducts, such as the sodium adduct of the deprotonated amino acid [M-H+Na]⁻ at m/z 325.13, may also be present in low abundance. The absence of significant unexpected ions is a strong indicator of high purity.

Conclusion: A Triad of Spectroscopic Validation

The comprehensive characterization of Boc-Dap(Boc)-OH·DCHA relies on the synergistic interpretation of NMR, IR, and MS data. NMR provides the definitive structural map, IR confirms the presence and state of key functional groups with an emphasis on salt formation, and MS validates the molecular weights of the constituent ions. Together, these techniques form a robust, self-validating system that ensures the quality and identity of this essential synthetic building block, thereby safeguarding the integrity of subsequent research and development efforts.

References

-

Aapptec. Boc-Dap(Boc)-OH·DCHA [201472-68-6]. Aapptec. [Link][3]

-

PubChem. Boc-D-Dap(Boc)-OH DCHA. National Center for Biotechnology Information. [Link][4]

-

Barbier, M. et al. (2019). Salen/salan metallic complexes as redox labels for biomolecules - Supporting Information. RSC. [Link][5]

Sources

An In-depth Technical Guide to the Role of Dicyclohexylamine (DCHA) Salts in Enhancing Amino Acid Stability

Abstract

In the realms of peptide synthesis, pharmaceutical formulation, and drug development, the chemical and physical stability of amino acid precursors is paramount. Many N-protected amino acids, critical building blocks for therapeutic peptides and other complex molecules, exhibit inherent instability in their free acid form. This can manifest as degradation, racemization, or poor handling characteristics, such as being oils or amorphous solids. A widely adopted and field-proven strategy to mitigate these challenges is the conversion of the amino acid derivative into its dicyclohexylammonium (DCHA) salt. This technical guide provides a comprehensive examination of the multifaceted role of DCHA in amino acid stabilization. We will explore the fundamental principles of amino acid degradation, the physicochemical mechanisms by which DCHA salt formation confers stability, and the practical applications and protocols relevant to researchers, scientists, and drug development professionals.

The Challenge: Inherent Instability of Amino Acid Derivatives

Amino acids and their N-protected derivatives are susceptible to various degradation pathways that can compromise their purity, activity, and suitability for synthesis or formulation.[1] Understanding these pathways is crucial to appreciating the need for effective stabilization strategies.

Primary Degradation Pathways

The principal routes of amino acid degradation include:

-

Deamination and Decarboxylation: These are two of the most common degradation reactions, involving the loss of the amino group (as ammonia) or the carboxyl group (as carbon dioxide), respectively.[1] These reactions can be initiated by heat, pH changes, or enzymatic activity, leading to the formation of undesired impurities.

-

Side-Chain Oxidation: The side chains of certain amino acids are particularly vulnerable to oxidation. For instance, methionine can be oxidized to methionine sulfoxide and further to methionine sulfone, while cysteine can form disulfide bridges.[2] Aromatic residues like tyrosine are also targets for oxidative modification.[3]

-

Racemization: For chiral amino acids, the conversion of a pure L- or D-enantiomer into a racemic mixture is a significant stability concern. This process, which can be catalyzed by base or heat, is particularly problematic in peptide synthesis where stereochemical integrity is essential for biological activity.[4][5] The mechanism often involves the abstraction of the α-proton, which is facilitated when the carboxyl group is activated for coupling.[4]

-